molecular formula C13H15IN2O2 B15244765 tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate CAS No. 1058225-52-7

tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B15244765
CAS No.: 1058225-52-7
M. Wt: 358.17 g/mol
InChI Key: NOMWBZZQJMSOSC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound with the molecular formula C13H15IN2O2 . It is known for its unique structure, which includes an imidazole ring substituted with an iodomethyl group and a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate typically involves the reaction of 2-(iodomethyl)-1H-benzo[d]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Chemistry: tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the interactions of imidazole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of more complex imidazole derivatives .

Medicine: Its imidazole ring is a common pharmacophore in many bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable building block for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(iodomethyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its imidazole ring. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity . The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes .

Properties

CAS No.

1058225-52-7

Molecular Formula

C13H15IN2O2

Molecular Weight

358.17 g/mol

IUPAC Name

tert-butyl 2-(iodomethyl)benzimidazole-1-carboxylate

InChI

InChI=1S/C13H15IN2O2/c1-13(2,3)18-12(17)16-10-7-5-4-6-9(10)15-11(16)8-14/h4-7H,8H2,1-3H3

InChI Key

NOMWBZZQJMSOSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CI

Origin of Product

United States

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